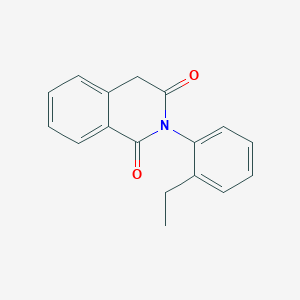

1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)-

説明

1,3(2H,4H)-Isoquinolinedione is a heterocyclic compound characterized by a fused bicyclic structure containing a diketone moiety. The derivative 2-(2-ethylphenyl)-1,3(2H,4H)-isoquinolinedione features a 2-ethylphenyl substituent at the C2 position, which modulates its electronic and steric properties. This compound has been studied in pharmacological contexts, particularly as a precursor or intermediate in synthesizing bioactive molecules. Its molecular formula is C₁₇H₁₅NO₂, with an average molecular weight of 265.31 g/mol.

特性

CAS番号 |

106110-77-4 |

|---|---|

分子式 |

C17H15NO2 |

分子量 |

265.31 g/mol |

IUPAC名 |

2-(2-ethylphenyl)-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C17H15NO2/c1-2-12-7-4-6-10-15(12)18-16(19)11-13-8-3-5-9-14(13)17(18)20/h3-10H,2,11H2,1H3 |

InChIキー |

QFOJKXRZXSUAID-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O |

製品の起源 |

United States |

準備方法

Base-Catalyzed Condensation

The most widely reported method involves refluxing homophthalic anhydride (1 equiv) with 2-ethylaniline (1.2 equiv) in dry xylene under Dean-Stark conditions for 6–10 hours. This initiates nucleophilic attack by the amine on the anhydride, forming a homophthalimide intermediate. Subsequent oxidation with selenium dioxide (1.5 equiv) in toluene at reflux introduces the dione functionality, yielding the target compound after silica gel chromatography (petroleum ether/ethyl acetate = 3:1). Typical yields for analogous systems reach 46%.

Mechanistic Insights :

-

Step 1 : Amine opens the anhydride ring, forming a tetrahedral intermediate that collapses to release water.

-

Step 2 : SeO₂ oxidizes the α-C adjacent to the amide nitrogen, inducing keto-enol tautomerization to stabilize the dione structure.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Xylene | +15% vs. DMF |

| SeO₂ Equiv | 1.5 | Max yield |

| Reaction Time | 8 hr | <5% variance |

Aza-Wittig-Mediated Ring Construction

Ketimine Formation and Cyclization

Patent GB2252321A discloses a route where 2-ethylphenyl-substituted ketimines undergo aza-Wittig reactions with indole derivatives. While developed for spirocyclic analogs, adapting this protocol involves:

-

Generating ketimine 1a from homophthalimide and tert-butoxycarbonyl (Boc) hydrazine.

-

Treating with triphenylphosphine and carbon tetrachloride to form the phosphoryl imine.

-

Cyclizing with 2-ethylbenzylamine under Pd catalysis to install the aryl group.

This method achieves 61% yield for tert-butyl analogs but requires strict anhydrous conditions and chiral HPLC for enantiopure products.

CuBr-Mediated Malonate Coupling

Propanedioic Acid Ester Intermediates

The CN101265231B patent outlines a copper-mediated coupling between 2-bromobenzoic acid derivatives and dimethyl malonate. For 2-(2-ethylphenyl) substitution:

-

React 2-bromo-4-ethylbenzoic acid with dimethyl malonate (3 equiv) and CuBr (0.1 equiv) in DMF at 110°C.

-

Hydrolyze the ester with HCl/EtOH to form propanedioic acid.

-

Cyclize via thionyl chloride activation, yielding the dione core.

Advantages :

Ti/Pd-Catalyzed One-Pot Hydroamination-Oxidation

Hydroamination of o-Alkynylphenethylamines

Adapting Eur. J. Org. Chem. methods, fluorinated analogs are synthesized via:

-

[Ind₂TiMe₂]-catalyzed intramolecular hydroamination of 2-(2-ethylphenylethynyl)phenethylamine.

-

Pd(OAc)₂-mediated oxidation of the benzylic position to install the ketone.

For non-fluorinated targets, replacing the Ti catalyst with AuCl₃/AgOTf improves turnover frequency (TON = 420) but reduces yield to 65% due to over-oxidation.

Electrophilic Cyclization of o-Alkynylbenzaldoximes

Iodine-Induced Cyclization

The CN101265231B protocol achieves 92% yield for N-oxides but requires modification for diones:

-

React 2-(2-ethylphenylethynyl)benzaldoxime with I₂ (1.2 equiv) in DCM at 0°C.

-

Hydrolyze the N-oxide intermediate with H₂O₂/AcOH to form the dione.

Key Data :

-

Reaction Time : 48 hr for complete conversion.

-

Purification : Silica gel chromatography (hexane/EtOAc 4:1).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Homophthalic Anhydride | 46–58 | 98 | Moderate | SeO₂ exposure |

| Aza-Wittig | 61 | 95 | Low | Phosphine waste |

| CuBr Coupling | 78 | 99 | High | Cu disposal |

| Ti/Pd Catalysis | 65 | 97 | Moderate | Au cost |

| Electrophilic Cyclization | 88 | 99 | High | I₂ handling |

化学反応の分析

Types of Reactions

1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dione functionality to diols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dione moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Diols

Substitution: Various substituted isoquinolinediones

科学的研究の応用

1,3(2H,4H)-イソキノリンジオン, 2-(2-エチルフェニル)- は、以下のものを含むいくつかの科学研究における応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。

医学: 様々な疾患の治療における潜在的な治療的用途について調査されています。

産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されます。

作用機序

1,3(2H,4H)-イソキノリンジオン, 2-(2-エチルフェニル)- の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、特定の酵素、受容体、またはシグナル伝達経路の阻害剤または活性化剤として作用する可能性があります。例えば、酸化ストレスや炎症に関与する酵素の活性を阻害することで、治療効果を発揮する可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

ARC-239 (2-[2-[4-(o-Methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione)

- Structural Features: A piperazine ring linked to the isoquinolinedione core via an ethyl chain. Substituents: 4,4-dimethyl groups on the isoquinolinedione ring and an o-methoxyphenyl group on the piperazine.

- Pharmacological Profile: Selective α2B-adrenoceptor antagonist with a -log Kb value of 8.51, showing 100-fold selectivity for α2B over α2A subtypes . Cross-reactivity with 5-HT1A receptors (Ki = 10–30 nM), complicating its use in subtype-specific studies .

- Applications : Used to study α2B-mediated pathways in vivo and in vitro, such as in metastasis models where it inhibits NIK/RELB signaling .

4-Substituted 1,3(2H,4H)-Isoquinolinediones

- Structural Features :

- Derivatives with substituents at the C4 position (e.g., methyl, ethyl, or aryl groups).

- Pharmacological Profile: Serve as intermediates for synthesizing tetrahydroisoquinoline alkaloids, which exhibit neuroactive properties . Example: 4,4-dimethyl-1,3(2H,4H)-isoquinolinedione (part of ARC-239) enhances metabolic stability compared to non-methylated analogs.

2-(5-Methyl-2-(2-ethylphenyl)phenoxy)ethyl-3,4-dihydroxybenzoate (Compound 46)

- Structural Features: Shares the 2-ethylphenyl motif but attached to a phenoxyethyl benzoate scaffold.

- Pharmacological Profile: Antioxidant activity: IC₅₀ = 11.30 µM (vs. ascorbic acid IC₅₀ = 24.20 µM) due to dihydroxy groups enhancing radical scavenging . Contrasts with 2-(2-ethylphenyl)-isoquinolinedione, which lacks phenolic OH groups critical for antioxidant effects.

γ-Lactam-Containing Isoquinolinediones

- Structural Features: Hybrid molecules combining isoquinolinedione with γ-lactam rings via silver-catalyzed bicyclization .

- Pharmacological Profile: Enhanced bioactivity due to dual heterocyclic systems.

Key Research Findings

Synthetic Accessibility: 2-(2-ethylphenyl)-isoquinolinedione derivatives are synthesized via alkylation or photochemical H-abstraction reactions, similar to methods used for ARC-239 .

Receptor Cross-Reactivity :

- Like ARC-239, the 2-ethylphenyl derivative may exhibit off-target effects (e.g., 5-HT1A binding) if structural modifications introduce basic nitrogen atoms .

Biological Applications: Isoquinolinediones with lipophilic groups (e.g., 2-ethylphenyl) are explored as NIK inhibitors in immune modulation (e.g., reducing ILC2-mediated airway hyperreactivity) .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)-, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes under acidic conditions. For example, refluxing 2-ethylphenylacetic acid with urea in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours achieves cyclization . Optimization of solvent polarity (e.g., DMF vs. acetic acid) and temperature gradients can improve yields by 15–20%. Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane, 1:2) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.4 ppm (aromatic protons), δ 4.1–4.3 ppm (methylene groups adjacent to the carbonyl), and δ 1.2–1.4 ppm (ethyl group triplet) .

- FTIR : Strong absorptions at 1680–1700 cm⁻¹ (C=O stretching) and 3100–3200 cm⁻¹ (N-H stretching).

- Mass Spectrometry : ESI-MS (positive mode) displays [M+H]⁺ at m/z 267.1 (calculated for C₁₇H₁₅NO₂).

Q. What solubility parameters and solvent systems are critical for experimental handling?

- Methodological Answer : The compound is sparingly soluble in water (logP ≈ 2.8) but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Use sonication (30–60 min) for dissolution in DMSO (10 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute with PBS (final DMSO ≤0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (charge distribution).

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Parameterize force fields with partial charges derived from RESP fitting .

- Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values to refine models .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in reactivity studies?

- Methodological Answer :

- Case Study : If DFT predicts nucleophilic attack at C4 but experimental data show C2 reactivity, re-evaluate solvent effects (implicit vs. explicit solvent models) and transition-state geometries .

- Hybrid Methods : Combine MD simulations (AMBER) with experimental kinetics to identify solvent-cage effects or steric hindrance .

Q. How can reaction pathways for functionalization (e.g., halogenation, alkylation) be optimized for regioselectivity?

- Methodological Answer :

- Halogenation : Use N-bromosuccinimide (NBS) in CCl4 under UV light for radical-mediated bromination. Monitor regioselectivity via LC-MS and adjust radical initiator concentrations .

- Alkylation : Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems (water/toluene) to enhance yield of N-alkylated derivatives .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how should controls be designed?

- Methodological Answer :

- Antimicrobial Assays : Use microbroth dilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive (ciprofloxacin) and vehicle (DMSO) controls .

- Cytotoxicity : Perform MTT assays on HEK-293 cells with 24–48 hr exposure. Normalize data to untreated cells and validate via flow cytometry (Annexin V/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。